propan-2-yl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyrazole moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the synthesis might involve the use of brominating agents, carbonylation reactions, and amide bond formation under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and solvent systems to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
- ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE
- ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-FLUORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE
Uniqueness
The uniqueness of ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE lies in its specific functional groups and the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds that may have different halogen atoms or other substituents.
Properties
Molecular Formula |
C16H19BrN4O4S |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
propan-2-yl 2-[(4-bromo-1,5-dimethylpyrazole-3-carbonyl)amino]-5-carbamoyl-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H19BrN4O4S/c1-6(2)25-16(24)9-7(3)12(13(18)22)26-15(9)19-14(23)11-10(17)8(4)21(5)20-11/h6H,1-5H3,(H2,18,22)(H,19,23) |
InChI Key |
ATTGYOHFIJUVPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=NN(C(=C2Br)C)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.